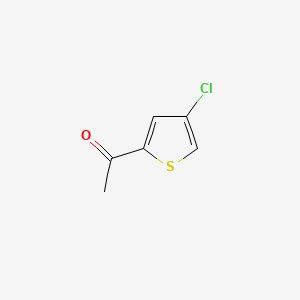

2-Acetyl-4-chlorothiophene

Overview

Description

2-Acetyl-4-chlorothiophene is an organic compound with the chemical formula C₆H₅ClOS. It is a colorless or pale yellow solid with a melting point of 39-41°C and a boiling point of 161-164°C . This compound is an important intermediate in organic synthesis, commonly used in the preparation of drugs, dyes, and photosensitive materials .

Preparation Methods

2-Acetyl-4-chlorothiophene can be synthesized through various methods. One common method involves the reaction of 4-chlorothiophene with acetyl chloride in the presence of a suitable solvent and under controlled temperature conditions . Another efficient process involves reacting a Lewis acid with an acylating agent to form an acylating composition, followed by acylation of thiophene and subsequent chlorination to obtain this compound .

Chemical Reactions Analysis

2-Acetyl-4-chlorothiophene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: Electrophilic aromatic substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Acetyl-4-chlorothiophene has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of 2-acetyl-4-chlorothiophene involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the final compound derived from this compound .

Comparison with Similar Compounds

2-Acetyl-4-chlorothiophene can be compared with other thiophene derivatives such as:

- 2-Acetylthiophene

- 4-Chlorothiophene

- 2-Acetyl-5-chlorothiophene

These compounds share similar structural features but differ in their chemical properties and reactivity. This compound is unique due to the presence of both an acetyl group and a chlorine atom on the thiophene ring, which influences its reactivity and applications .

Biological Activity

Overview

2-Acetyl-4-chlorothiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing sulfur. Its structure includes an acetyl group and a chlorine atom, which contribute to its unique chemical reactivity and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial and anticancer properties.

This compound interacts with various biological targets, primarily through its electrophilic nature. It has been shown to participate in biochemical pathways involving cytochrome P450 enzymes, particularly CYP51, which is crucial for sterol biosynthesis. The compound's reactivity allows it to undergo electrophilic and nucleophilic substitutions, leading to the formation of various derivatives that may exhibit distinct biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. It has been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects. For example, studies have reported its efficacy against:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also shown promising results in anticancer research. In vitro studies have demonstrated cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HepG2 (Liver) | 12.5 | >50 |

| DU145 (Prostate) | 15.0 | >45 |

| MDA-MB-231 (Breast) | 10.0 | >60 |

These results indicate a dose-dependent response, with lower concentrations yielding minimal toxicity while retaining significant cytotoxic effects on malignant cells. The selectivity index suggests that the compound preferentially targets cancer cells over normal cells, highlighting its potential as a therapeutic agent.

Case Studies

- Cytotoxicity in HepG2 Cells : A study evaluated the impact of this compound on HepG2 liver cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell death.

- In Vivo Efficacy : In animal models, administration of the compound at doses of 10 mg/kg showed a reduction in tumor size without significant adverse effects. This suggests that it may be effective in vivo while maintaining a favorable safety profile.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound reveals moderate stability under physiological conditions. It is metabolized primarily through cytochrome P450-mediated pathways, leading to both active and inactive metabolites. The distribution within tissues indicates localization in the liver and kidneys, which are critical for detoxification processes.

Properties

IUPAC Name |

1-(4-chlorothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClOS/c1-4(8)6-2-5(7)3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKESGQASARHBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455322 | |

| Record name | 2-ACETYL-4-CHLOROTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34730-20-6 | |

| Record name | 2-ACETYL-4-CHLOROTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34730-20-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.